molecular formula C14H9ClN2 B7775213 2-Chloro-4-(naphthalen-1-yl)pyrimidine

2-Chloro-4-(naphthalen-1-yl)pyrimidine

Cat. No.: B7775213
M. Wt: 240.69 g/mol
InChI Key: COFALMXEWRESQY-UHFFFAOYSA-N
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Description

2-Chloro-4-(naphthalen-1-yl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C₁₄H₉ClN₂. It is a derivative of pyrimidine, substituted with a chlorine atom at the second position and a naphthyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(naphthalen-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with naphthalene derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-chloropyrimidine reacts with naphthalene boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(naphthalen-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 2-Chloro-4-(phenyl)pyrimidine
  • 2-Chloro-4-(methyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-Chloro-4-(naphthalen-1-yl)pyrimidine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-chloro-4-naphthalen-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFALMXEWRESQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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